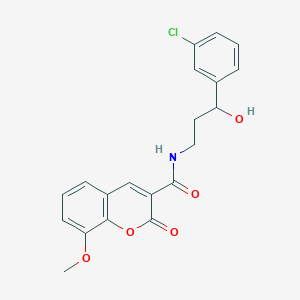

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Descripción

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-based carboxamide derivative characterized by a 2H-chromene-3-carboxamide core substituted with a methoxy group at position 8 and a 3-chlorophenyl-3-hydroxypropyl side chain. Chromene derivatives, such as 3-oxo-3H-benzo[f]chromene-2-carboxamides (), are frequently synthesized for applications in medicinal chemistry due to their π-conjugated systems and hydrogen-bonding capabilities, which enhance interactions with biological targets . The 3-chlorophenyl moiety in this compound may influence lipophilicity and receptor binding, as seen in related chlorinated aromatic systems () . The hydroxypropyl linker could improve solubility, a feature critical for pharmacokinetics.

Propiedades

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5/c1-26-17-7-3-5-13-11-15(20(25)27-18(13)17)19(24)22-9-8-16(23)12-4-2-6-14(21)10-12/h2-7,10-11,16,23H,8-9H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGCSKSAKJOAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is to start with the chromene core, which can be synthesized through a series of condensation reactions. The chlorophenyl group is then introduced via a substitution reaction, followed by the addition of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the chromene core can produce a diol .

Aplicaciones Científicas De Investigación

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.

Industry: It can be used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance its binding affinity and specificity, while the hydroxypropyl group can improve its solubility and bioavailability .

Comparación Con Compuestos Similares

Core Chromene Carboxamides

- 3-Oxo-3H-benzo[f]chromene-2-carboxamides ():

These derivatives, such as N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a), share the chromene-carboxamide backbone but lack the methoxy and hydroxypropyl substituents. The dimethylphenyl group in 5a enhances steric bulk, reducing solubility compared to the target compound’s hydroxypropyl chain . - 4-Oxo-4H-chromene-3-carboxaldehyde ():

This aldehyde-functionalized chromene serves as a precursor for annulation reactions. The absence of an amide linkage limits its utility in peptidomimetic or enzyme-targeted applications compared to carboxamide derivatives .

Chlorinated Aromatic Systems

- 3-Chloro-N-phenyl-phthalimide ():

A phthalimide derivative with a 3-chlorophenyl group, this compound is primarily used in polymer synthesis. Its rigid planar structure contrasts with the flexible hydroxypropyl side chain in the target compound, which may confer greater conformational adaptability . - N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide ():

This benzothiazole derivative shares the 3-chlorophenyl group but replaces the chromene core with a benzothiazole ring. The benzothiazole moiety often confers antimicrobial activity, suggesting divergent biological roles compared to chromene-based systems .

Key Research Findings

Synthetic Flexibility: Chromene carboxamides are highly modular, allowing substitution at positions 3 (amide) and 8 (methoxy) to optimize bioactivity and solubility .

Role of Chlorophenyl Groups: Chlorinated aromatic systems enhance binding to hydrophobic enzyme pockets, as observed in benzothiazole derivatives () and polymer precursors () .

Tautomerism and Stability: Analogous compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () exhibit keto-amine tautomerism, which may influence the target compound’s reactivity .

Actividad Biológica

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, a compound belonging to the chromene class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

- Chromene core : A bicyclic structure that contributes to its biological activity.

- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.

- Hydroxypropyl side chain : Potentially involved in hydrogen bonding with biological targets.

Anticancer Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promising anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : Studies have demonstrated that it promotes apoptosis in cancer cells, leading to reduced viability.

- Inhibition of Metastasis : In vivo studies have suggested a reduction in metastatic spread when used in combination with traditional chemotherapeutics.

Case Study: Efficacy Against Breast Cancer

A study conducted on breast cancer cell lines (e.g., MCF-7) revealed that treatment with N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide resulted in:

- IC50 Values : Approximately 150 nM, indicating significant potency compared to standard agents like doxorubicin.

- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The chromene scaffold allows for effective binding to various enzymes and receptors involved in cancer progression.

- Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.

Comparative Analysis of Biological Activity

| Compound Name | IC50 (nM) | Mechanism of Action | Cancer Type |

|---|---|---|---|

| N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | 150 | Apoptosis induction, cell cycle arrest | Breast Cancer |

| Doxorubicin | 100 | DNA intercalation, topoisomerase inhibition | Various |

| Paclitaxel | 50 | Microtubule stabilization | Ovarian Cancer |

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include the chromene carbonyl (δ ~164–165 ppm in ¹³C NMR) and the 3-hydroxypropyl group (δ ~3.4–4.0 ppm in ¹H NMR) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ or [M−H]− ions) with <2 ppm error .

- IR spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and hydroxyl O-H (3200–3400 cm⁻¹) stretches .

How can contradictions in spectral data for structurally similar chromene derivatives be resolved?

Q. Advanced

- 2D NMR techniques : HSQC and HMBC resolve overlapping signals, particularly for aromatic protons in the chlorophenyl group .

- X-ray crystallography : Definitive stereochemical assignment of the 3-hydroxypropyl chain (e.g., R/S configuration) requires single-crystal analysis, as demonstrated for related epoxide-carboxamides .

- Comparative analysis : Cross-reference data with structurally validated analogs (e.g., OXE-B and OXE-J derivatives) to identify systematic shifts .

What methodological considerations apply to analyzing the stereochemistry of the 3-hydroxypropyl substituent?

Q. Advanced

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Optical rotation : Compare experimental [α]D values with literature data for enantiopure intermediates .

- NOESY NMR : Detect spatial proximity between the hydroxyl proton and adjacent substituents to infer configuration .

Which purification techniques are most effective for isolating the target compound?

Q. Basic

- Flash chromatography : Silica gel with gradient elution (e.g., DCM → DCM/MeOH 95:5) removes unreacted starting materials .

- Recrystallization : Ethanol or ether/hexane mixtures yield high-purity crystals, as shown for 3-oxo-3H-benzo[f]chromene derivatives (93.1% purity) .

How should stability studies be designed for this compound under varying conditions?

Q. Advanced

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures .

- pH-dependent hydrolysis : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 254 nm .

- Light sensitivity : Expose to UV-Vis light (300–400 nm) and assess photodegradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.